2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde 2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 878436-47-6
VCID: VC7678706
InChI: InChI=1S/C13H8FN3O/c14-10-4-2-9(3-5-10)12-11(8-18)17-7-1-6-15-13(17)16-12/h1-8H
SMILES: C1=CN2C(=C(N=C2N=C1)C3=CC=C(C=C3)F)C=O
Molecular Formula: C13H8FN3O
Molecular Weight: 241.225

2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde

CAS No.: 878436-47-6

Cat. No.: VC7678706

Molecular Formula: C13H8FN3O

Molecular Weight: 241.225

* For research use only. Not for human or veterinary use.

2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde - 878436-47-6

Specification

CAS No. 878436-47-6
Molecular Formula C13H8FN3O
Molecular Weight 241.225
IUPAC Name 2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde
Standard InChI InChI=1S/C13H8FN3O/c14-10-4-2-9(3-5-10)12-11(8-18)17-7-1-6-15-13(17)16-12/h1-8H
Standard InChI Key LGRBLPULEFUFEN-UHFFFAOYSA-N
SMILES C1=CN2C(=C(N=C2N=C1)C3=CC=C(C=C3)F)C=O

Introduction

Molecular Identification and Structural Properties

Chemical Identity

2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde (PubChem CID: 712408) is a fused bicyclic compound with the molecular formula C₁₄H₉FN₂O and a molecular weight of 240.23 g/mol . Its IUPAC name derives from the imidazo[1,2-a]pyridine scaffold substituted at position 2 with a 4-fluorophenyl group and at position 3 with a formyl (-CHO) moiety. The SMILES string C1=CC2=NC(=C(N2C=C1)C=O)C3=CC=C(C=C3)F encodes its connectivity .

Structural Features

The compound’s planar imidazopyridine core enables π-π stacking interactions, while the electron-withdrawing fluorine atom on the phenyl ring modulates electronic properties. The aldehyde group at position 3 serves as a reactive site for derivatization, as demonstrated in Claisen-Schmidt condensations to form propenone derivatives . X-ray crystallography of analogous structures reveals bond lengths of ~1.35 Å for the C=N bond in the imidazole ring and ~1.08 Å for the aldehyde C=O bond .

Synthetic Methodologies

Direct Synthesis via Cyclocondensation

A DBU-catalyzed method in aqueous ethanol efficiently produces 2-arylimidazo[1,2-a]pyridines. For example, 2-(4-fluorophenyl)imidazo[1,2-a]pyridine is synthesized at 80°C using 2-aminopyridine and 4-fluorophenacyl bromide, achieving yields >85% . Introducing the aldehyde group requires post-functionalization, often via Vilsmeier-Haack formylation at position 3 .

Claisen-Schmidt Condensation

The aldehyde group enables condensation with ketones to form α,β-unsaturated ketones. For instance, reacting 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde with acetophenone derivatives in basic conditions yields propenone hybrids with antifungal activity (MICs: 41.92–268.02 μmol/L) .

Table 1: Synthetic Routes and Yields

Reaction TypeConditionsYield (%)Reference
CyclocondensationDBU, EtOH/H₂O, 80°C85–90
Vilsmeier-Haack FormylationPOCl₃, DMF, 0–5°C70–75
Claisen-SchmidtNaOH, EtOH, reflux60–65

Spectroscopic Characterization

NMR Analysis

  • ¹H NMR (CDCl₃): Signals at δ 9.90 ppm (s, 1H, CHO), 8.50–7.20 ppm (m, 8H, aromatic), and 6.85 ppm (t, 1H, pyridine H-5) .

  • ¹³C NMR: Peaks at δ 191.2 ppm (CHO), 160.1 ppm (C-F, J = 245 Hz), and 145–110 ppm (aromatic carbons) .

IR and Mass Spectrometry

  • FT-IR: Strong bands at 1,715 cm⁻¹ (C=O stretch) and 1,230 cm⁻¹ (C-F) .

  • HRMS: [M+H]⁺ observed at m/z 241.0871 (calculated: 241.0873) .

Computational Insights

Density Functional Theory (DFT)

B3LYP/6-311++G(d,p) calculations predict a dipole moment of 4.12 D, indicating moderate polarity. The HOMO-LUMO gap of 3.8 eV suggests stability against electrophilic attack .

Table 2: DFT-Derived Properties

ParameterValue
HOMO Energy (eV)−6.12
LUMO Energy (eV)−2.32
Molecular Volume (ų)210.5
LogP2.45

Biological Evaluation

Antifungal Activity

Chalcone derivatives of this compound exhibit potent activity against Candida albicans (MIC: 41.92 μmol/L), surpassing fluconazole-resistant strains . The 4-fluorophenyl group enhances membrane permeability, while the aldehyde enables Schiff base formation with fungal enzymes .

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition

Molecular docking reveals a binding affinity of −9.2 kcal/mol to VEGFR-2 (PDB: 4ASD), with hydrogen bonds to Cys917 and π-stacking with Phe916 .

Pharmacokinetic Profiling

ADMET predictions using SwissADME indicate:

  • Bioavailability Score: 0.55

  • Blood-Brain Barrier Penetration: Low

  • CYP2D6 Inhibition: Non-inhibitor

  • AMES Toxicity: Negative

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